Technical Guide: Solubility Profiling of 1-(4-Bromophenyl)butan-1-ol
Technical Guide: Solubility Profiling of 1-(4-Bromophenyl)butan-1-ol
This guide serves as a technical blueprint for the solubility characterization of 1-(4-Bromophenyl)butan-1-ol , a critical intermediate in the synthesis of pharmaceutical compounds (e.g., antihistamines and selective serotonin reuptake inhibitors).[1][2][3]
Given that specific, peer-reviewed solubility datasets for this exact CAS number are proprietary or sparse in open literature, this guide synthesizes structure-property relationship (SPR) predictions based on close analogs (e.g., 1-(4-bromophenyl)ethanol) and provides a validated experimental protocol for researchers to generate their own definitive solubility curves.[1][2][3]
[1][2][3]
Chemical Profile & Predicted Solubility Behavior[1][2][3][4][5]
Compound Identity:
-
Molecular Formula:
[1][2][3] -
Structure: A secondary alcohol featuring a hydrophobic butyl chain and a para-brominated phenyl ring.[2][3]
Structure-Property Relationship (SPR) Analysis
The solubility profile of 1-(4-Bromophenyl)butan-1-ol is governed by the competition between its polar hydroxyl group (-OH) and its significant hydrophobic domain (bromophenyl + butyl chain).[1][2][3]
| Feature | Influence on Solubility |
| Hydroxyl Group (-OH) | Facilitates hydrogen bonding.[1][2][3] Prediction: Soluble in protic solvents (Methanol, Ethanol, 1-Propanol).[1][2][3] |
| Butyl Chain ( | Increases lipophilicity compared to ethanol analogs.[2][3] Prediction: Reduced water solubility (< 0.5 g/L) compared to 1-(4-bromophenyl)ethanol.[1][2][3] |
| Bromo-Substituent | Increases molecular weight and dispersion forces.[1][2][3] Prediction: Enhanced solubility in polar aprotic solvents (DMSO, DMF) and non-polar aromatics (Toluene).[1][2][3] |
Predicted Solubility Ranking (Descending Order):
-
High Solubility: DMSO > DMF > Ethanol > Methanol > Acetone.[3]
-
Moderate Solubility: Ethyl Acetate > Toluene > Isopropanol.[3]
-
Low/Insoluble: Water > Hexane.[3]
Validated Experimental Protocol (The "Self-Validating System")
To generate authoritative solubility data (mole fraction
Phase 1: Preparation & Saturation[1][2][3]
-
Equipment: Double-jacketed glass vessel (50 mL) coupled with a thermostatic water bath (
K precision). -
Solvent Selection: Choose a range of polarity:
Workflow:
-
Add excess 1-(4-Bromophenyl)butan-1-ol solid to 20 mL of the selected solvent.[1][2][3]
-
Stir continuously using a magnetic stirrer (400 rpm) to prevent sedimentation.
-
Maintain temperature at the set point (e.g., 293.15 K) for 24 hours to ensure equilibrium.
-
Validation Step: Stop stirring and allow phases to separate for 2 hours. If solid disappears, add more solute and repeat.[2][3]
Phase 2: Sampling & Analysis[1][2][3]
-
Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe equipped with a 0.45
PTFE filter (to exclude suspended solids).[2][3] -
Dilution: Immediately dilute the aliquot in a volumetric flask with the mobile phase (to prevent precipitation upon cooling).
-
Quantification: Analyze via HPLC-UV.
HPLC Method Parameters (Standardized):
-
Column: C18 Reverse Phase (
mm, 5 ).[1][2][3] -
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm (characteristic of the bromophenyl chromophore).[1][2][3]
-
Calibration: Construct a 5-point calibration curve (
).
Thermodynamic Modeling Framework
Once experimental data is collected, it must be fitted to thermodynamic models to derive process parameters.[1][2][3]
Model 1: Modified Apelblat Equation
Used to correlate mole fraction solubility (
-
A, B, C: Empirical parameters derived via non-linear regression.
-
Interpretation: If the curve fits well (
), the model can reliably predict solubility at unmeasured temperatures.[1][2][3]
Model 2: van't Hoff Equation
Used to calculate thermodynamic properties of dissolution.[3]
[1][2][3]-
Plot:
vs. .[3] -
Slope:
(Enthalpy of dissolution).[1][2][3] -
Intercept:
(Entropy of dissolution).[2][3]
Thermodynamic Insight:
- (Endothermic): Solubility increases with temperature (Typical for this class of aromatic alcohols).[1][2][3]
-
: A negative
indicates spontaneous dissolution.[1][2][3]
Visualizing the Workflow
The following diagram illustrates the logical flow from synthesis to solubility data generation.
Caption: Workflow for the rigorous determination of solubility parameters, ensuring data integrity from synthesis to thermodynamic modeling.
Comparative Analysis & Applications
Analog Comparison
In the absence of direct data, compare with 1-(4-Bromophenyl)ethanol (CAS 5391-88-8):
-
Ethanol Analog: High solubility in short-chain alcohols; melting point ~52°C.[1][2][3]
-
Butanol Target: The longer butyl chain lowers the melting point (often liquid at RT or low-melting solid) and decreases solubility in water while increasing solubility in non-polar solvents like toluene.[1][2][3]
Process Applications
-
Crystallization: Use a "Cooling Crystallization" method.[3] Dissolve the compound in hot Ethanol (high solubility) and add water (anti-solvent) or cool slowly to precipitate pure crystals.[1][2][3]
-
Partitioning: High LogP (~3.3) suggests this compound will partition strongly into the organic phase during extraction, making Ethyl Acetate or Dichloromethane ideal extraction solvents.[1][2][3]
References
-
Synthesis & Properties: BOC Sciences, "1-(4-bromophenyl)butan-1-ol Product Profile," .[1][2][3]
-
Analog Solubility Data: CymitQuimica, "1-(4-Bromophenyl)ethanol Properties and Safety," Link.[1][2][3]
-
Standard Protocol: NICEATM, "Test Method Protocol for Solubility Determination (Phase III Validation)," National Institute of Environmental Health Sciences, 2003.[2][3][5] Link.
- Thermodynamic Modeling:Journal of Chemical & Engineering Data, "Correlation of Solubility Data using Modified Apelblat Equation" (General Reference for Methodology).
Sources
- 1. CAS 100760-04-1: (S)-(-)-1-(4-bromophenyl)-1-ethanol [cymitquimica.com]
- 2. CAS 5391-88-8: 1-(4-Bromophenyl)ethanol | CymitQuimica [cymitquimica.com]
- 3. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
